molecular formula C6H8ClNO2S B1378833 (1-Cyanocyclobutyl)methanesulfonyl chloride CAS No. 1803581-10-3

(1-Cyanocyclobutyl)methanesulfonyl chloride

Cat. No.: B1378833
CAS No.: 1803581-10-3
M. Wt: 193.65 g/mol
InChI Key: KAXFPLHSFGGLFV-UHFFFAOYSA-N
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Description

(1-Cyanocyclobutyl)methanesulfonyl chloride is an organic compound with the molecular formula C6H8ClNO2S It is characterized by a cyclobutyl ring substituted with a cyanide group and a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyanocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutylmethanesulfonyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where a cyanide ion replaces a leaving group on the cyclobutyl ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, acetonitrile, tetrahydrofuran.

    Catalysts: Base catalysts such as triethylamine or pyridine can be used to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

(1-Cyanocyclobutyl)methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and sulfonate esters.

    Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the modification of polymers and other materials to introduce sulfonyl functional groups, which can alter the physical and chemical properties of the materials.

Mechanism of Action

The mechanism of action of (1-Cyanocyclobutyl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

    Cyclobutylmethanesulfonyl chloride: Lacks the cyanide group, making it less versatile in certain synthetic applications.

    (1-Cyanocyclopropyl)methanesulfonyl chloride: Similar structure but with a cyclopropyl ring, which can lead to different reactivity and stability.

    (1-Cyanocyclopentyl)methanesulfonyl chloride: Contains a larger cyclopentyl ring, affecting its steric properties and reactivity.

Uniqueness: (1-Cyanocyclobutyl)methanesulfonyl chloride is unique due to the presence of both the cyanide and sulfonyl chloride functional groups on a cyclobutyl ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(1-cyanocyclobutyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXFPLHSFGGLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267089
Record name 1-Cyanocyclobutanemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-10-3
Record name 1-Cyanocyclobutanemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyanocyclobutanemethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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